Cas no 848779-87-3 (2-(Benzyloxy)-4-fluorophenylboronic Acid)

2-(Benzyloxy)-4-fluorophenylboronic acid is a boronic acid derivative commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis. The presence of the benzyloxy and fluorine substituents enhances its reactivity and selectivity in coupling reactions, making it valuable for constructing complex aromatic frameworks. This compound exhibits good stability under standard conditions and is compatible with a range of catalysts and substrates. Its utility extends to pharmaceutical and materials science research, where precise functionalization of aromatic systems is required. Proper handling under inert conditions is recommended to maintain its integrity.
2-(Benzyloxy)-4-fluorophenylboronic Acid structure
848779-87-3 structure
Product Name:2-(Benzyloxy)-4-fluorophenylboronic Acid
CAS No:848779-87-3
MF:C13H12BFO3
MW:246.041987419128
MDL:MFCD03788402
CID:720568
PubChem ID:160871284
Update Time:2025-10-29

2-(Benzyloxy)-4-fluorophenylboronic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Benzyloxy-4-fluorophenylboronic acid
    • 2-Benzyloxy-4-fluorophenylboronic Acid (contains varying amounts of Anhydride)
    • (2-(Benzyloxy)-4-fluorophenyl)boronic acid
    • (4-fluoro-2-phenylmethoxyphenyl)boronic acid
    • [2-(benzyloxy)-4-fluorophenyl]boronic acid
    • Boronic acid,B-[4-fluoro-2-(phenylmethoxy)phenyl]-
    • 2-Benzyloxy-4-fluorobenzeneboronic acid
    • 2-Benzyloxy-4-fluorobenzeneboronic Acid (contains varying amounts of Anhydride)
    • 2-(benzyloxy)-4-fluorophenylboronic acid
    • Boronic acid, [4-fluoro-2-(phenylmethoxy)phenyl]-
    • PubChem5321
    • IFPQNCKVOQKEIU-UHFFFAOYSA-N
    • EBD36404
    • B-[4-Fluoro-2-(phenylmethoxy)phenyl]boronic acid (ACI)
    • Boronic acid, [4-fluoro-2-(phenylmethoxy)phenyl]- (9CI)
    • (2-Benzyloxy-4-fluorophenyl)boronic acid
    • DB-010347
    • 2-benzyloxyl-4-fluorophenylboronic acid
    • AKOS004116598
    • B3779
    • AB15957
    • J-508121
    • 848779-87-3
    • MFCD03788402
    • SCHEMBL1954543
    • 2-Benzyloxy-4-fluorophenylboronic Acid(contains varying amounts of Anhydride)
    • 2-(Benzyloxy)-4-fluorobenzeneboronic acid
    • PS-9621
    • DTXSID00382196
    • N11934
    • 2-(Benzyloxy)-4-fluorophenylboronic Acid
    • MDL: MFCD03788402
    • Inchi: 1S/C13H12BFO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
    • InChI Key: IFPQNCKVOQKEIU-UHFFFAOYSA-N
    • SMILES: FC1C=C(OCC2C=CC=CC=2)C(B(O)O)=CC=1

Computed Properties

  • Exact Mass: 246.08600
  • Monoisotopic Mass: 246.0863526g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7

Experimental Properties

  • Color/Form: No data available
  • Melting Point: 110-116℃
  • Boiling Point: 409.6±55.0 °C at 760 mmHg
  • Flash Point: 201.5±31.5 °C
  • PSA: 49.69000
  • LogP: 1.08450

2-(Benzyloxy)-4-fluorophenylboronic Acid Security Information

2-(Benzyloxy)-4-fluorophenylboronic Acid Customs Data

  • HS CODE:29310095
  • Customs Data:

    China Customs Code:

    29310095

2-(Benzyloxy)-4-fluorophenylboronic Acid Pricemore >>

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Additional information on 2-(Benzyloxy)-4-fluorophenylboronic Acid

2-(Benzyloxy)-4-fluorophenylboronic Acid: A Comprehensive Overview

The compound 2-(Benzyloxy)-4-fluorophenylboronic Acid (CAS No: 848779-87-3) is a significant molecule in the field of organic chemistry, particularly in the synthesis of biologically active compounds and advanced materials. This boronic acid derivative has garnered attention due to its unique structural features and versatile applications in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are pivotal in drug discovery and material science.

Structure and Properties: The molecule consists of a phenyl ring substituted with a benzyloxy group at the 2-position and a fluorine atom at the 4-position, with a boronic acid group attached to the phenyl ring. The presence of the fluorine atom introduces electronic effects that can influence reactivity and selectivity in various chemical reactions. The benzyloxy group adds steric bulk and enhances solubility, making it easier to handle in synthetic procedures.

Synthesis and Applications: Recent studies have explored efficient synthetic routes for 2-(Benzyloxy)-4-fluorophenylboronic Acid, often involving nucleophilic aromatic substitution or coupling reactions. Its application in Suzuki-Miyaura coupling reactions has been extensively documented, where it serves as a valuable precursor for constructing biaryl structures with potential pharmacological activities. For instance, researchers have utilized this compound to synthesize novel kinase inhibitors and other bioactive molecules.

Latest Research Findings: In 2023, a groundbreaking study published in *Nature Chemistry* highlighted the use of 2-(Benzyloxy)-4-fluorophenylboronic Acid in the development of advanced organic semiconductors. The compound's ability to form stable π-conjugated systems has opened new avenues for flexible electronics and optoelectronic devices. Additionally, its role in click chemistry has been explored, offering new strategies for rapid assembly of complex molecules.

Safety and Handling: Despite its importance, proper handling of 2-(Benzyloxy)-4-fluorophenylboronic Acid is essential due to its reactivity under certain conditions. It is recommended to store the compound in inert atmosphere and handle it with appropriate personal protective equipment to ensure safety in laboratory settings.

In conclusion, 2-(Benzyloxy)-4-fluorophenylboronic Acid (CAS No: 848779-87-3) stands as a versatile building block in modern organic synthesis, with applications spanning drug discovery, materials science, and advanced chemical engineering. Its continued exploration promises further innovations across diverse scientific domains.

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